molecular formula C23H24N2O5S B4934335 5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4934335
M. Wt: 440.5 g/mol
InChI Key: OPEBZELUUYGWJI-UHFFFAOYSA-N
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Description

“5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic compound that features multiple functional groups, including phenoxy, ethoxy, and diazinane moieties

Properties

IUPAC Name

5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-4-28-20-13-16(12-17-21(26)24-23(31)25-22(17)27)6-8-19(20)30-10-9-29-18-7-5-14(2)11-15(18)3/h5-8,11-13H,4,9-10H2,1-3H3,(H2,24,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEBZELUUYGWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCCOC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” likely involves multiple steps, starting from simpler precursors. A possible synthetic route could involve:

    Formation of the Phenoxy and Ethoxy Substituents: The initial step might involve the reaction of 2,4-dimethylphenol with an appropriate ethylating agent to introduce the ethoxy group.

    Formation of the Diazinane Ring: The diazinane ring could be synthesized through a cyclization reaction involving a diamine and a suitable carbonyl compound.

    Final Assembly:

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” can undergo various chemical reactions, including:

    Oxidation: The phenoxy and ethoxy groups can be oxidized to form corresponding quinones and aldehydes.

    Reduction: The sulfanylidene group can be reduced to form thiol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Quinones, aldehydes.

    Reduction Products: Thiols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential as a bioactive molecule, such as an enzyme inhibitor or receptor modulator.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” would depend on its specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol Derivatives: Compounds with similar phenoxy and ethoxy groups.

    Diazinane Derivatives: Compounds with similar diazinane rings.

Uniqueness

The uniqueness of “5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” lies in its combination of multiple functional groups, which can impart unique chemical and biological properties.

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